2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
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Overview
Description
2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a fluorobenzyl group attached to a dihydrobenzo[h]cinnolinone core. The presence of the fluorine atom in the benzyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes like prostate-specific antigen (psa) .
Mode of Action
It’s worth noting that similar compounds have been designed to construct a bulky coordination structure with their targets, weakening ion–dipole interaction but promoting coulombic attraction .
Biochemical Pathways
Compounds with similar structures have been known to affect the pathways related to the metabolism of their targets .
Pharmacokinetics
Similar compounds have been observed to exhibit high clearance with significant extrahepatic metabolism in vivo .
Result of Action
Similar compounds have been known to exhibit cytotoxic effects on cells producing their target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-fluorobenzyl chloride from 4-fluorotoluene through chlorination.
Cyclization Reaction: The 4-fluorobenzyl chloride is then reacted with a suitable precursor, such as 2-aminobenzophenone, under basic conditions to form the dihydrobenzo[h]cinnolinone core.
Final Assembly: The final step involves the coupling of the benzyl intermediate with the dihydrobenzo[h]cinnolinone core under specific reaction conditions, such as the presence of a palladium catalyst and a base, to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
- 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
- 2-(4-methoxybenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
Uniqueness
The presence of the fluorine atom in 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and potential biological activity. This makes this compound a unique and valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-16-9-5-13(6-10-16)12-22-18(23)11-15-8-7-14-3-1-2-4-17(14)19(15)21-22/h1-6,9-11H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPHXQXMFOKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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